molecular formula C8H9BrO2S B169642 3-Bromobenzylmethylsulfone CAS No. 153435-84-8

3-Bromobenzylmethylsulfone

Cat. No.: B169642
CAS No.: 153435-84-8
M. Wt: 249.13 g/mol
InChI Key: ILNDSIUAAUCZED-UHFFFAOYSA-N
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Description

3-Bromobenzylmethylsulfone is an organic compound with the molecular formula C8H9BrO2S and a molecular weight of 249.13 . It is a compound that contains a sulfone functional group .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a methylsulfonyl group . The InChI code for this compound is 1S/C8H9BrO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 .

Scientific Research Applications

Analytical Methods for Antioxidants

  • The study by Munteanu and Apetrei (2021) discusses various analytical methods used in determining antioxidant activity, which is crucial in food engineering, medicine, and pharmacy. The paper details tests based on the transfer of hydrogen atoms and electrons, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH. These methods, relying on spectrophotometry, could be relevant in researching compounds like 3-Bromobenzylmethylsulfone for their antioxidant properties or interactions (Munteanu & Apetrei, 2021).

Environmental Contaminants Analysis

  • Gagliano et al. (2019) review the removal of poly- and perfluoroalkyl substances (PFAS) from water by adsorption, emphasizing the challenges in adsorbent regeneration and the effects of organic matter. This study suggests the application of advanced materials and analytical techniques in environmental remediation, potentially applicable to the study or use of this compound in environmental sciences (Gagliano et al., 2019).

Chemistry of Sulfone Compounds

  • Kazakova and Vasilyev (2017) analyze the use of trifluoromethanesulfonic acid in organic synthesis, highlighting its role in various chemical reactions, including electrophilic aromatic substitution and the formation of carbon-heteroatom bonds. Although not directly related, this study underscores the importance of sulfone compounds in synthetic chemistry, which could extend to the applications of this compound (Kazakova & Vasilyev, 2017).

Safety and Hazards

The safety data sheet for 3-Bromobenzylmethylsulfone suggests that there may be specific hazards arising from the chemical, but no detailed information is provided .

Properties

IUPAC Name

1-bromo-3-(methylsulfonylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNDSIUAAUCZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375760
Record name 1-Bromo-3-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153435-84-8
Record name 1-Bromo-3-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromobenzyl bromide (5.0 g, 20 mmol) in dry dimethylformamide (50 ml) at room temperature under an atmosphere of argon was treated portionwise with sodium methanesulfinate (2.0 g, 20 mmol) with stirring. The mixture was stirred at room temperature for 16 h, and then at 50° C. for 0.5 h. The reaction mix was allowed to cool to room temperature and then partitioned between ethyl acetate and water. The organic layer was separated and dried over sodium sulfate and the solvent removed under reduced pressure to give an oil which was purified by column chromatography on a 50 g isolute silica sep-pak column eluting from 0-100% ethyl acetate in petroleum ether to give the title compound as an off-white solid (3.34 g, 67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
67%

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